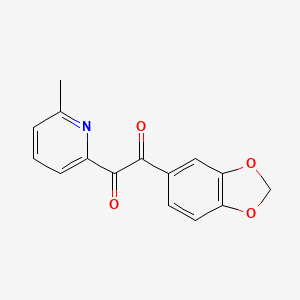
1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione, also known as EMD 57283, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which plays a critical role in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately, cell death. 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, it has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 in lab experiments is its high potency and selectivity. It has been found to exhibit anticancer activity at low concentrations, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways that are modulated by 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283. In addition, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Overall, 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 has the potential to be a promising therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully explore its potential.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit anticancer activity against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. In addition, 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione 57283 has been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-9-3-2-4-11(16-9)15(18)14(17)10-5-6-12-13(7-10)20-8-19-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAPKMWNCWXGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



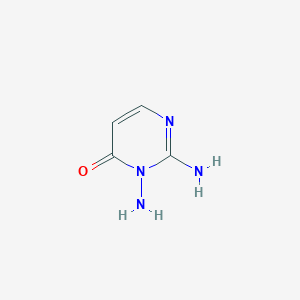
![2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3262434.png)

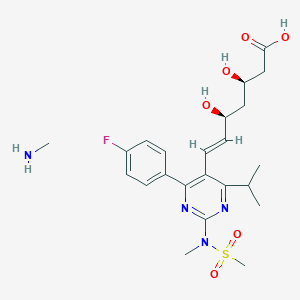




![N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide](/img/structure/B3262473.png)
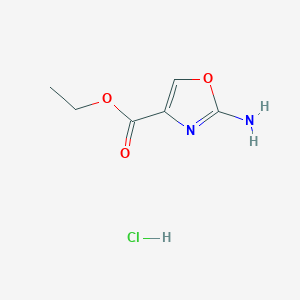
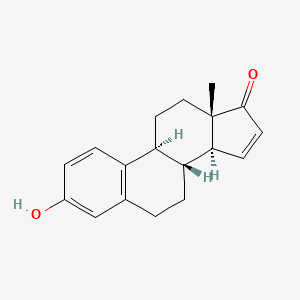

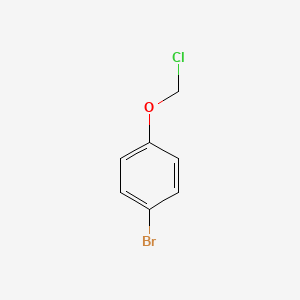
![N,N''-Propane-1,3-diylbis[N'-octadecylurea]](/img/structure/B3262508.png)